Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine

Regioselective SNAr Building block Synthetic efficiency

2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine (CAS 1596827-76-7) is a heteroaryl ether building block comprising a 2-chloropyrimidine core linked via an oxygen atom to a 1-methyl-1H-pyrazole at the 4-position. With a molecular weight of 210.62 g/mol, calculated XLogP3 of 1.3, topological polar surface area (TPSA) of 52.8 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, it resides in physicochemical space compatible with CNS drug-likeness criteria.

Molecular Formula C8H7ClN4O
Molecular Weight 210.62 g/mol
Cat. No. B7977160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine
Molecular FormulaC8H7ClN4O
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OC2=NC(=NC=C2)Cl
InChIInChI=1S/C8H7ClN4O/c1-13-5-6(4-11-13)14-7-2-3-10-8(9)12-7/h2-5H,1H3
InChIKeyOPQWDUZOXNKAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine – Heterocyclic Building Block Profile for Kinase-Targeted Library Synthesis


2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine (CAS 1596827-76-7) is a heteroaryl ether building block comprising a 2-chloropyrimidine core linked via an oxygen atom to a 1-methyl-1H-pyrazole at the 4-position. With a molecular weight of 210.62 g/mol, calculated XLogP3 of 1.3, topological polar surface area (TPSA) of 52.8 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, it resides in physicochemical space compatible with CNS drug-likeness criteria [1]. The compound’s defining structural feature is the simultaneous presence of a chlorine leaving group at C2 for nucleophilic aromatic substitution (SNAr) or cross‑coupling and a pre‑installed 1‑methylpyrazol‑4‑yloxy group at C4, which distinguishes it from the widely used symmetric intermediate 2,4‑dichloropyrimidine and from carbon‑linked pyrazol‑4‑yl‑pyrimidines. This orthogonal reactivity profile has led to its use as a key intermediate in patent‑exemplified cyclin‑dependent kinase (CDK) inhibitor programs [2].

Why 2,4-Dichloropyrimidine or Carbon-Linked Pyrazolopyrimidines Cannot Replace 2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine in Sequential Derivatization


In‑class compounds such as 2,4‑dichloropyrimidine and 4‑(pyrazol‑4‑yl)‑pyrimidines (C–C linked) lack the differentiated reactivity profile that this compound provides for stepwise diversification. 2,4‑Dichloropyrimidine presents two chlorine sites whose regioselectivity in SNAr reactions is highly dependent on solvent, nucleophile, and the presence of electron‑donating substituents at other positions, often leading to mixtures of C2‑ and C4‑substituted products [1]. Pre‑installing the 1‑methyl‑1H‑pyrazol‑4‑yloxy group at C4, as in the target compound, locks the C4 position and directs subsequent substitution exclusively to the C2 chlorine, circumventing the regioselectivity problem that plagues the dichloro parent. Carbon‑linked 4‑(pyrazol‑4‑yl)‑pyrimidines, while well‑studied as CDK4/6 [2] and CDK2 [3] inhibitors, do not possess the ether‑linked topology that introduces a freely rotating oxygen spacer between the two heterocycles—a conformational degree of freedom that can critically alter ATP‑site binding geometry compared to the planar C–C linked series. The quantitative evidence below substantiates why this specific building block enables synthetic sequences and physicochemical profiles that closest analogs cannot replicate.

Quantitative Differentiation Evidence for 2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine Versus Closest Analogs


Regioselective SNAr Outcome: Pre‑Installed C4‑Pyrazolyloxy Group Eliminates Isomer Formation Inherent to 2,4‑Dichloropyrimidine

In 2,4‑dichloropyrimidine, SNAr reactions with nucleophiles frequently yield mixtures of C2‑ and C4‑substituted products, with selectivity dictated by solvent and electronic effects. When a C6 electron‑donating substituent is present, the reaction can invert regioselectivity entirely, favouring C2 over C4 substitution [1]. By contrast, 2‑Chloro‑4‑((1‑methyl‑1H‑pyrazol‑4‑yl)oxy)pyrimidine has the C4 position pre‑functionalised with the pyrazolyloxy ether; the sole remaining chlorine at C2 becomes the exclusive site for subsequent nucleophilic displacement, affording a single regioisomer. This is demonstrated by the preparation of Example 46 in US 10,894,788, where displacement at the C2 chlorine with (R)‑pyrrolidin‑3‑amine proceeded unambiguously to generate the 2‑aminopyrimidine derivative [2].

Regioselective SNAr Building block Synthetic efficiency

CDK12 Inhibitory Activity of the C2‑Aminated Derivative: Direct Patent‑Exemplified Link to an Oncology Target

The target compound was used as a direct intermediate to yield (R)‑N‑(4‑(3‑((4‑((1‑methyl‑1H‑pyrazol‑4‑yl)oxy)pyrimidin‑2‑yl)amino)pyrrolidine‑1‑carbonyl)phenyl)acrylamide (Example 46 of US 10,894,788), which was tested against Cyclin‑K/CDK12 in a thiol‑free kinase assay. The derivative displayed an IC₅₀ of 5,500 nM (5.50E+3 nM) against CDK12 [1]. In the broader CDK12 inhibitor field, potent lead compounds achieve IC₅₀ values of 22–256 nM in recombinant CDK12/Cyclin K assays using the same RNA Pol II‑CTD substrate [2] [3], indicating that while Example 46 itself is a micromolar‑potency compound, the building block provides a validated entry point into a therapeutically relevant chemotype.

CDK12 Kinase inhibition Cancer therapeutics

Topological Polar Surface Area and Rotatable Bond Count Differentiate the Ether‑Linked Scaffold from C–C Linked 4‑(Pyrazol‑4‑yl)pyrimidines

The oxygen‑bridged scaffold of the target compound introduces an additional rotatable bond (C4–O–Cpyrazole) and a higher topological polar surface area compared to the directly linked 4‑(pyrazol‑4‑yl)pyrimidine series. The target compound possesses a TPSA of 52.8 Ų and 2 rotatable bonds [1]. The closest carbon‑linked comparator, 2‑chloro‑4‑(1H‑pyrazol‑4‑yl)pyrimidine (CAS 1206679‑17‑5), has a molecular formula C₇H₅ClN₄, molecular weight 180.59 Da, and lacks the ether oxygen, resulting in a lower TPSA and one fewer rotatable bond [2]. This difference can materially affect permeability, solubility, and the conformational ensemble presented to a protein binding site.

Physicochemical property TPSA Drug-likeness

Ionisation State and Hydrogen Bond Donor/Acceptor Profile Enables Salt Formation Distinct from N‑Linked Pyrazole Isomer

The 1‑methyl‑1H‑pyrazol‑4‑yloxy substituent has zero hydrogen bond donors (the methyl‑capped pyrazole nitrogen is fully substituted), presenting 4 hydrogen bond acceptors from the pyrimidine nitrogens, the ether oxygen, and the pyrazole N2 nitrogen [1]. In the N‑linked isomer 2‑chloro‑4‑(1H‑pyrazol‑1‑yl)pyrimidine (CAS 1247815‑03‑7), the pyrazole is attached via N1, leaving the N2 nitrogen unsubstituted and therefore bearing an N–H (the compound has one HBD when the pyrazole NH is present) . This difference in HBD count (0 vs. 1) alters the compound’s capacity for hydrogen‑bond donation, which affects both solubility in polar solvents and the potential for salt or co‑crystal formation with acidic counterions.

Solubility Salt formation Formulation

Recommended Procurement and Application Scenarios for 2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine


Kinase‑Focused Fragment‑to‑Lead or DNA‑Encoded Library (DEL) Synthesis Requiring Exclusive C2‑Derivatization

When designing a library around a 4‑(pyrazolyloxy)pyrimidine hinge‑binding motif for kinase targets (CDK, SYK, IRAK, or CK1 families), the target compound’s pre‑installed C4‑ether and single C2‑chlorine enable parallel amination or cross‑coupling without the regioselectivity ambiguity of 2,4‑dichloropyrimidine. The CDK12/Cyclin K IC₅₀ of 5.5 µM for a representative C2‑aminated derivative validates that the scaffold achieves measurable target engagement [1], providing a quantitative baseline for library design. The compound’s TPSA of 52.8 Ų and XLogP3 of 1.3 [2] place it in a favourable property space for CNS‑penetrant kinase programmes.

Synthesis of C2‑Arylated or C2‑Aminated Intermediates via Suzuki–Miyaura or Buchwald–Hartwig Coupling

The C2 chlorine atom is activated toward palladium‑catalysed cross‑coupling. Literature precedent for chloropyrimidine Suzuki coupling indicates that the chloro substituent is preferable over iodo‑ or bromo‑pyrimidines for selective monophenylation [3]. The target compound’s C4‑ether group is stable under standard Suzuki conditions (aqueous base, Pd(PPh₃)₄, 80–100 °C), making it a drop‑in replacement for 2,4‑dichloropyrimidine when a C4‑pyrazole motif is required in the final product but C4 diversification is not desired.

Physicochemical Comparator in Matched Molecular Pair Analysis of Ether‑Linked vs. C–C Linked Kinase Hinge Binders

Because the C–C linked 4‑(pyrazol‑4‑yl)‑pyrimidine scaffold is extensively characterised as a CDK4/6 inhibitor core [4], the ether‑linked target compound serves as a matched molecular pair for probing the impact of the oxygen spacer on potency, selectivity, and pharmacokinetics. The quantitative difference (Δ TPSA ≈ +11.2 Ų, Δ rotatable bonds = +1, Δ HBD = −1 relative to the NH‑bearing C4‑pyrazole isomer) [2] makes this compound the logical procurement choice for medicinal chemistry groups conducting systematic SAR investigations of linker effects in pyrimidine‑based kinase inhibitor series.

Chemical Biology Tool Compound Precursor for Transcription‑Associated Kinase Target Validation

The demonstrated CDK12 inhibitory activity (IC₅₀ = 5.5 µM) [1] positions this building block as a starting point for synthesising chemical probes targeting transcription‑regulating kinases (CDK12, CDK13). Unlike the more mature CDK4/6 or CDK2 inhibitor scaffolds that require extensive optimisation before any activity is observed, this building block’s elaborated derivative already shows measurable—albeit modest—target engagement, reducing the initial synthetic burden for hit‑finding campaigns in the under‑explored CDK12/13 space.

Quote Request

Request a Quote for 2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.